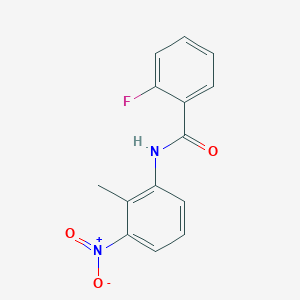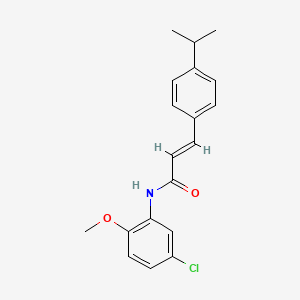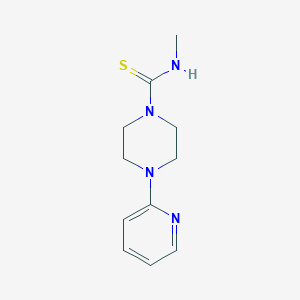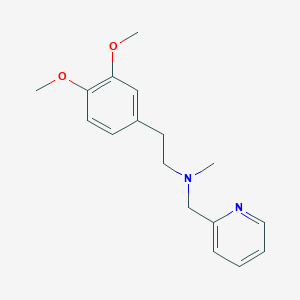
2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine, also known as DMPEA, is a chemical compound that belongs to the family of phenethylamines. It is a derivative of the psychedelic drug, mescaline, and is known for its psychoactive properties. In recent years, DMPEA has gained attention in the scientific community due to its potential applications in various fields, such as medicine, pharmacology, and neuroscience.
作用機序
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine is not fully understood. However, it is believed to act as a partial agonist of the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. 2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine may also act on other receptors, such as the dopamine and norepinephrine receptors.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine has been found to cause changes in neurotransmitter levels in the brain, including increases in serotonin and dopamine levels. It has also been found to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons. 2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine has been found to exhibit antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, its psychoactive properties may pose a risk to researchers, and caution should be taken when handling the compound. Additionally, the exact dosage and administration of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine for research purposes have not been fully established.
将来の方向性
There are several potential future directions for research on 2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. 2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine may also have potential as a treatment for depression and anxiety disorders. Further studies are needed to fully understand the mechanism of action of 2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine and its potential therapeutic applications.
合成法
2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine can be synthesized using various methods, including the Leuckart-Wallach reaction and the reductive amination of 3,4-dimethoxyphenylacetone. The Leuckart-Wallach reaction involves the reaction of N-methylformamide with 3,4-dimethoxyphenylacetone, followed by hydrolysis and reduction. The reductive amination method involves the reaction of 3,4-dimethoxyphenylacetone with methylamine and sodium borohydride.
科学的研究の応用
2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine has been studied for its potential therapeutic applications in various fields. It has been found to exhibit antidepressant and anxiolytic effects in animal models. 2-(3,4-dimethoxyphenyl)-N-methyl-N-(2-pyridinylmethyl)ethanamine has also been studied for its potential as a treatment for Parkinson's disease, as it has been found to exhibit neuroprotective effects in animal models.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-methyl-N-(pyridin-2-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-19(13-15-6-4-5-10-18-15)11-9-14-7-8-16(20-2)17(12-14)21-3/h4-8,10,12H,9,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIQNMXEQRAHJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5431301 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

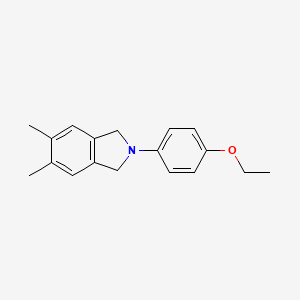
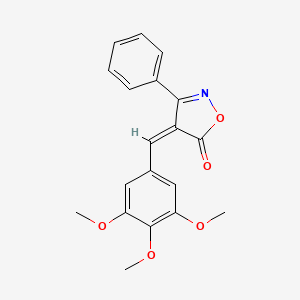
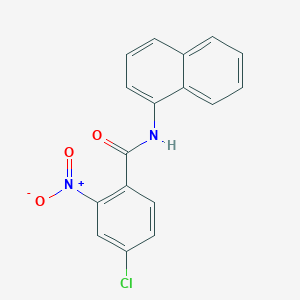
![3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B5811318.png)


![2-[4-(2-chlorophenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5811348.png)


